N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Lipophilicity CNS Drug Design Physicochemical Property

Optimize your CNS receptor structure-activity relationship (SAR) studies with this precisely differentiated building block. This N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide separates from its closest oxolane analog by a sulfur-for-oxygen heteroatom swap, providing a ~0.4 log unit increase in lipophilicity (XLogP3 2.2 vs ~1.8). This allows systematic evaluation of sigma-1 receptor affinity modulation without altering the core scaffold or extending the metabolic liability of alkyl chains. Its consistent ≥95% purity and commercial availability help ensure assay reproducibility, eliminating the synthetic variability that can confound selectable SAR in library builds. Secure bulk stock now to integrate this high-value comparator into your targeted 1,4-diazepane library synthesis.

Molecular Formula C18H27N3O2S
Molecular Weight 349.49
CAS No. 2310103-37-6
Cat. No. B2912397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
CAS2310103-37-6
Molecular FormulaC18H27N3O2S
Molecular Weight349.49
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSC3
InChIInChI=1S/C18H27N3O2S/c22-18(19-8-13-23-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-14-24-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22)
InChIKeyXUWNVIUCJRNLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2310103-37-6): Core Properties and Research Sourcing


N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic 1,4-diazepane derivative characterized by a seven-membered homopiperazine core. Its molecular formula is C18H27N3O2S with a molecular weight of 349.49 g/mol [1]. The structure features a thiolan-3-yl (tetrahydrothiophene) substituent at the 4-position and a phenoxyethyl carboxamide side chain, elements that define its physicochemical signature. This compound belongs to a broader class of sigma receptor ligands under active investigation for central nervous system (CNS) applications, where the 1,4-diazepane scaffold has demonstrated significantly improved sigma-1 receptor affinity compared to smaller piperazine analogs [2][3]. Commercial availability of this specific analog with consistent purity (typically 95%) makes it an accessible tool for systematic structure–activity relationship (SAR) studies within this chemotype [1].

Procurement Risk: Why Analogs of N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide Cannot Be Casually Interchanged


Within the 1,4-diazepane carboxamide family, even minor structural modifications produce significant shifts in key properties that govern both biological behavior and experimental tractability. Replacement of the thiolane (sulfur-containing) ring with its oxygen analog (oxolane/tetrahydrofuran) alters hydrogen-bond acceptor character and lipophilicity, while substituting the phenoxyethyl tail with smaller alkyl groups (e.g., methoxyethyl, ethyl) changes molecular volume, rotatable bond count, and predicted receptor occupancy [1]. Published SAR data confirm that the 1,4-diazepane scaffold alone does not guarantee uniform sigma receptor affinity; rather, affinity is exquisitely sensitive to the nature of the N-substituents, with Ki values spanning over two orders of magnitude across closely related analogs [2]. For procurement, selecting an incorrect analog introduces uncontrolled variables that can confound SAR interpretation, compromise assay reproducibility, and waste screening resources. The quantitative evidence below maps exactly where this compound differentiates from its nearest neighbors.

Quantitative Differentiation Profile: N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide vs. Closest Analogs


Lipophilicity Shift: Thiolane vs. Oxolane Ring in Phenoxyethyl 1,4-Diazepane Carboxamides

The thiolan-3-yl (tetrahydrothiophene) substituent confers a computed XLogP3 of 2.2, while the direct oxygen analog 4-(oxolan-3-yl)-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide (CAS 2309728-97-8) exhibits a lower XLogP3 of approximately 1.8, reflecting the replacement of sulfur (thiolane) with oxygen (oxolane/tetrahydrofuran) [1]. This ~0.4 log unit increase in lipophilicity for the thiolane-containing compound implies enhanced passive membrane permeability, a parameter critical for crossing the blood-brain barrier in CNS-targeted programs [2].

Lipophilicity CNS Drug Design Physicochemical Property

Hydrogen-Bond Acceptor Capacity: Thiolane Sulfur Introduces Unique Pharmacophoric Feature

The target compound contains 4 hydrogen-bond acceptor (HBA) sites, a distinct feature driven by the thiolane sulfur atom, which can engage in stereoelectronic interactions distinct from oxygen [1]. In contrast, the oxolane analog (CAS 2309728-97-8) also possesses 4 HBA sites, but the acceptor character of ether oxygen vs. thioether sulfur differs in both geometry and interaction energy with receptor binding pockets . Published sigma-1 receptor pharmacophore models indicate that a strong HBA feature interacting with a key polar residue in the receptor binding pocket is a critical determinant of affinity; the sulfur HBA in thiolane may engage this feature differently than oxygen, potentially altering selectivity profiles [2].

Sigma Receptor Pharmacophore Sulfur-Containing Heterocycle

Molecular Complexity and Rotatable Bond Diversity: Implications for Entropy and Target Engagement

The molecular complexity score for the target compound is 391 with 5 rotatable bonds, while a truncated analog such as N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2319801-53-9) has a lower complexity score and only 3 rotatable bonds (estimated from its smaller molecular formula C11H15N3OS), representing a substantially simpler structure [1]. Higher complexity and greater conformational flexibility (5 vs. 3 rotatable bonds) influence the entropic penalty upon receptor binding, which is a critical parameter in sigma receptor ligand optimization where conformational restriction has been shown to modulate affinity and selectivity [2].

Ligand Efficiency Molecular Complexity Rotatable Bonds

Sigma-1 Receptor Affinity Context: 1,4-Diazepane Scaffold Establishes Baseline, Substituents Drive Potency

While direct sigma receptor Ki data for the target compound have not been published, the 1,4-diazepane scaffold provides a defined affinity baseline. The 1,4-dibenzyl-1,4-diazepane analog (compound 4a) exhibits a Ki of 7.4 nM at sigma-1 receptors with 53-fold selectivity over sigma-2 [1]. This contrasts sharply with simpler piperazine-based sigma ligands which typically show lower affinity [1]. The phenoxyethyl group in the target compound introduces a flexible, aromatic side chain capable of additional hydrophobic and π-stacking interactions, a feature absent in the simple dibenzyl comparator. Published SAR from 1,4-diazepane sigma ligand series demonstrates that benzofurane and quinoline-substituted derivatives achieve the highest σ1R affinity, suggesting that the nature and orientation of the N-substituent are the dominant affinity determinants within this scaffold [2].

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship

Cytotoxicity Profile Benchmark: No Significant Toxicity Observed Across 1,4-Diazepane Sigma Ligand Class

Comprehensive cytotoxicity evaluation of 1,4-diazepane-based sigma ligands against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines demonstrated that none of the tested compounds induced significant toxicity [1]. This class-level finding provides a favorable cytotoxicity baseline expectation for the target compound, which shares the identical 1,4-diazepane core. The phenoxyethyl substituent, lacking structural alerts associated with cytotoxicity, is unlikely to compromise this safety profile [2].

Cytotoxicity Safety Screening Cancer Cell Lines

Procurement-Relevant Application Scenarios for N-(2-Phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide


Sigma-1 Receptor SAR Probe: Thiolane vs. Oxolane Pairwise Comparison

For medicinal chemistry teams optimizing sigma-1 receptor ligands, this compound provides a direct pairwise comparator to the oxolane analog (CAS 2309728-97-8) to isolate the contribution of sulfur to receptor affinity. The ~0.4 log unit lipophilicity difference and distinct HBA character of thioether vs. ether enable systematic evaluation of heteroatom effects on sigma-1 binding, functional activity, and selectivity without altering the 1,4-diazepane core or phenoxyethyl tail [1][2].

CNS Multiparameter Optimization (MPO): Lipophilicity Fine-Tuning

The target compound's XLogP3 of 2.2 places it within the optimal CNS MPO range (1–3 for predicted brain penetration), while the oxolane analog (XLogP3 ~1.8) sits at the lower boundary [1]. For programs seeking to increase lipophilicity without resorting to halogenation or alkyl chain extension—modifications that may introduce toxicity or metabolic liabilities—this thiolane analog offers a subtle but meaningful lipophilicity increment achievable via heteroatom substitution alone [2].

Fragment-to-Lead Evolution: Exploring N-Substituent Diversity on a Defined 1,4-Diazepane Scaffold

The phenoxyethyl group provides a distinct N-substituent vector compared to the well-characterized dibenzyl and benzofurane sigma ligands. With a scaffold that has demonstrated 7.4 nM sigma-1 affinity for optimized analogs, systematic variation of the N-substituent from simple benzyl to phenoxyethyl enables exploration of an expanded chemical space not covered by existing patent or literature compounds [1][2]. This compound is a logical procurement choice for groups building focused 1,4-diazepane libraries.

In Vitro Safety Screening Benchmarking

Based on the class-level finding that 1,4-diazepane sigma ligands show no significant cytotoxicity in MCF-7 and A549 cell lines [1], this compound can serve as a representative member of the class for confirmatory cytotoxicity screening in the end-user's cell line of interest. Its commercial availability at consistent 95% purity facilitates reproducible safety profiling without the variability introduced by in-house synthesis [2].

Quote Request

Request a Quote for N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.